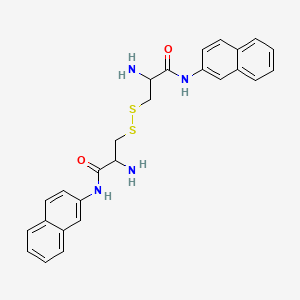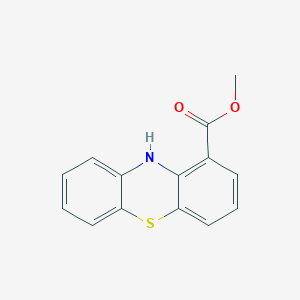
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a chemical compound with the molecular formula C12H13F6NS and a molecular weight of 317.29 g/mol . This compound is characterized by the presence of a fluorinated benzyl group and a pentafluoroethylsulfanyl-propyl group attached to an amine. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Benzyl Intermediate:
Preparation of the Pentafluoroethylsulfanyl-Propyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates through a nucleophilic substitution reaction to form the desired amine compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components
Mecanismo De Acción
The mechanism of action of (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The fluorinated benzyl group and the pentafluoroethylsulfanyl-propyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be compared with other fluorinated amines, such as:
(3-Fluoro-benzyl)-(3-trifluoromethyl-propyl)-amine: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethylsulfanyl group.
(3-Fluoro-benzyl)-(3-difluoromethyl-propyl)-amine: This compound has a difluoromethyl group, making it less fluorinated compared to the pentafluoroethylsulfanyl derivative.
The uniqueness of this compound lies in its higher degree of fluorination, which can impart different chemical and biological properties compared to its less fluorinated analogs .
Propiedades
Fórmula molecular |
C12H13F6NS |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13F6NS/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
Clave InChI |
BNRARGPHYAPFJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CNCCCSC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)


![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)



![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)
